6,6'-Azanediylbis(hexan-1-ol)
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Overview
Description
6,6’-Azanediylbis(hexan-1-ol) is a chemical compound with the molecular formula C12H27NO2. It is a bifunctional molecule containing both amine and alcohol functional groups. This compound is known for its applications in various fields, including organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
6,6’-Azanediylbis(hexan-1-ol) can be synthesized through a multi-step process involving the reaction of hexan-1-ol with an amine source. One common method involves the reductive amination of hexan-1-al with hexan-1-amine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is typically carried out in an inert atmosphere at room temperature to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of 6,6’-Azanediylbis(hexan-1-ol) often involves large-scale batch reactions. The process includes the careful control of reaction conditions, such as temperature, pressure, and pH, to optimize the yield and minimize by-products. The final product is purified using techniques like distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
6,6’-Azanediylbis(hexan-1-ol) undergoes various chemical reactions, including:
Oxidation: The alcohol groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed
Oxidation: Hexanoic acid, hexanal.
Reduction: Hexylamine.
Substitution: Hexyl chloride.
Scientific Research Applications
6,6’-Azanediylbis(hexan-1-ol) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,6’-Azanediylbis(hexan-1-ol) involves its functional groups. The amine group can participate in nucleophilic substitution reactions, while the hydroxyl groups can undergo oxidation or reduction. These reactions enable the compound to interact with various molecular targets and pathways, making it versatile in different applications .
Comparison with Similar Compounds
Similar Compounds
Hexan-1-ol: A primary alcohol with similar reactivity but lacks the amine group.
Hexan-1-amine: A primary amine with similar reactivity but lacks the hydroxyl groups.
6-Aminohexan-1-ol: Contains both amine and hydroxyl groups but differs in the position of the functional groups.
Uniqueness
6,6’-Azanediylbis(hexan-1-ol) is unique due to the presence of both amine and hydroxyl groups at the terminal positions of the hexane chain. This bifunctionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications .
Properties
CAS No. |
85652-29-5 |
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Molecular Formula |
C12H27NO2 |
Molecular Weight |
217.35 g/mol |
IUPAC Name |
6-(6-hydroxyhexylamino)hexan-1-ol |
InChI |
InChI=1S/C12H27NO2/c14-11-7-3-1-5-9-13-10-6-2-4-8-12-15/h13-15H,1-12H2 |
InChI Key |
NGDBBKWQCDEKEA-UHFFFAOYSA-N |
SMILES |
C(CCCO)CCNCCCCCCO |
Canonical SMILES |
C(CCCO)CCNCCCCCCO |
Origin of Product |
United States |
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